molecular formula C19H26N4O2 B6982630 N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-2,5-dimethylpyrazole-3-carboxamide

N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-2,5-dimethylpyrazole-3-carboxamide

Cat. No.: B6982630
M. Wt: 342.4 g/mol
InChI Key: BKTHDLUQRDHNLI-UHFFFAOYSA-N
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Description

N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-2,5-dimethylpyrazole-3-carboxamide is a complex organic compound featuring a piperidine ring, a pyrazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-2,5-dimethylpyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine, under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction, often using formaldehyde and a base.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving a 1,3-diketone and hydrazine.

    Coupling of the Piperidine and Pyrazole Rings: The final step involves coupling the piperidine and pyrazole rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl halide reacts with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Conversion of the amide group to an amine.

    Substitution: Formation of benzyl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-2,5-dimethylpyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-2,5-dimethylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazole rings may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-2,5-dimethylpyrazole-3-carboxamide
  • N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-2,5-dimethylpyrazole-3-carboxylate
  • N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-2,5-dimethylpyrazole-3-carboxylamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-15-12-17(22(2)21-15)18(25)20-19(14-24)8-10-23(11-9-19)13-16-6-4-3-5-7-16/h3-7,12,24H,8-11,13-14H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTHDLUQRDHNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2(CCN(CC2)CC3=CC=CC=C3)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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